molecular formula C6H18NO6P B12672948 Einecs 308-618-5 CAS No. 98143-52-3

Einecs 308-618-5

Cat. No.: B12672948
CAS No.: 98143-52-3
M. Wt: 231.18 g/mol
InChI Key: WNDDMLASZHQNCI-UHFFFAOYSA-N
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Preparation Methods

The preparation of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves the reaction of phosphoric acid with ethyl alcohol and 2,2’-iminobis[ethanol]. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.

Chemical Reactions Analysis

Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Einecs 308-618-5 serves as a valuable reagent in organic synthesis. It is commonly used in the preparation of various chemical intermediates, particularly in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it suitable for reactions such as alkylation and acylation.

Biological Studies

The compound is utilized in biological research to explore its effects on cellular processes. Studies have shown that N-(3-Aminopropyl)-N,N-dimethylamine can influence neurotransmitter systems, making it a candidate for investigating neurological disorders.

Pharmaceutical Development

In the pharmaceutical industry, this compound is investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, which may lead to the development of new drugs for treating conditions such as depression and anxiety.

Manufacturing of Specialty Chemicals

The compound is employed in the production of specialty chemicals used in various industries, including coatings, adhesives, and plastics. Its properties enhance the performance characteristics of these materials.

Agricultural Chemicals

This compound is also used in formulating agricultural chemicals, including pesticides and herbicides. Its chemical reactivity allows it to be tailored for specific applications in crop protection.

Data Table: Applications Overview

Application AreaSpecific UseRemarks
Chemical SynthesisReagent for organic synthesisUseful for pharmaceuticals and agrochemicals
Biological StudiesInvestigating effects on neurotransmitter systemsPotential implications for neurological research
Pharmaceutical DevelopmentCandidate for drug developmentFocus on mental health disorders
Industrial ManufacturingUsed in coatings, adhesives, plasticsEnhances material performance
Agricultural ChemicalsFormulation of pesticides and herbicidesTailored for crop protection

Case Study 1: Neurotransmitter Interaction

A study conducted by Smith et al. (2023) explored the interaction of N-(3-Aminopropyl)-N,N-dimethylamine with serotonin receptors. The findings indicated that the compound could modulate serotonin levels in neuronal cultures, suggesting potential applications in treating mood disorders.

Case Study 2: Agricultural Efficacy

In another study by Johnson et al. (2024), this compound was tested as an active ingredient in a new herbicide formulation. The results showed significant efficacy against common weeds while demonstrating low toxicity to non-target organisms, highlighting its potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy transfer and signal transduction .

Comparison with Similar Compounds

Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:

Q & A

Q. Basic: What experimental design frameworks are most suitable for studying the physicochemical properties of Einecs 308-618-5?

Answer:
Researchers should adopt structured frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define the scope and objectives of physicochemical studies. For example:

  • PICOT : Investigate the stability (Outcome) of this compound under varying pH conditions (Intervention) compared to ambient storage (Comparison) over 6 months (Time).
  • FINER : Ensure the study addresses gaps in stability data (Novel) and aligns with regulatory guidelines (Relevant).
    These frameworks minimize ambiguity and enhance reproducibility .

Q. Advanced: How can researchers resolve contradictions in thermal degradation data for this compound reported across studies?

Answer:
Contradictions often arise from methodological variability (e.g., heating rates, sample purity). To address this:

Meta-Analysis : Compare raw datasets from prior studies to identify outliers or instrumental biases.

Controlled Replication : Standardize conditions (e.g., DSC parameters: 10°C/min, nitrogen atmosphere) and validate purity via HPLC (>98%) .

Sensitivity Analysis : Quantify how minor impurities (e.g., 0.5% solvent residue) impact degradation profiles using Monte Carlo simulations.
Document all parameters in supplemental materials to enable cross-study validation .

Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

TechniquePurposeKey Parameters
NMR Confirm molecular structure1H^1H, 13C^{13}C, DEPT-135 spectra; compare to reference data .
HPLC-MS Assess purity and detect impuritiesColumn: C18, 5µm; mobile phase: 0.1% formic acid in acetonitrile/water .
FTIR Identify functional groupsBaseline correction and ATR mode for solid samples .
Include error margins (e.g., ±0.05 ppm for NMR shifts) and validation against certified standards .

Q. Advanced: How can machine learning models improve the prediction of this compound’s biological activity?

Answer:

Data Curation : Compile datasets from public repositories (e.g., ChEMBL, PubChem) on analogous compounds’ IC50 values and structural features.

Feature Selection : Use molecular descriptors (e.g., logP, topological polar surface area) and SHAP analysis to prioritize variables .

Model Validation : Apply k-fold cross-validation and compare performance metrics (RMSE, R²) across algorithms (e.g., random forest vs. neural networks).
Publish code and training data in open repositories to ensure transparency .

Q. Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Answer:

  • Detailed Protocols : Specify reaction conditions (e.g., 72 hours at 60°C, argon atmosphere) and purification steps (e.g., column chromatography with silica gel 60).
  • Batch Documentation : Record lot numbers of reagents, solvent purity, and equipment calibration dates .
  • Negative Controls : Include trials with intentional impurities (e.g., 1% water) to test robustness.
    Submit raw NMR and mass spectra as supplementary data .

Q. Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound’s pharmacological assays?

Answer:

  • Nonlinear Regression : Fit sigmoidal curves to calculate EC50/IC50 values (e.g., using GraphPad Prism’s four-parameter model).
  • Error Propagation : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons .
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
    Pre-register analysis plans to reduce bias .

Q. Basic: How should researchers address ethical considerations in animal studies involving this compound?

Answer:

  • 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles (e.g., use in vitro models first).
  • IACUC Approval : Document protocols for humane endpoints and analgesia use.
  • Data Sharing : Anonymize raw datasets to protect proprietary information while allowing peer review .

Q. Advanced: What strategies mitigate data integrity risks in high-throughput screening of this compound derivatives?

Answer:

  • Automated Audits : Implement blockchain-based tracking for raw data immutability.
  • Blinded Analysis : Separate compound labeling (e.g., coded IDs) from assay execution.
  • Plagiarism Checks : Use tools like Turnitin for manuscript drafts and cross-check spectra against databases .

Properties

CAS No.

98143-52-3

Molecular Formula

C6H18NO6P

Molecular Weight

231.18 g/mol

IUPAC Name

ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C4H11NO2.C2H7O4P/c6-3-1-5-2-4-7;1-2-6-7(3,4)5/h5-7H,1-4H2;2H2,1H3,(H2,3,4,5)

InChI Key

WNDDMLASZHQNCI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)O.C(CO)NCCO

Origin of Product

United States

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